molecular formula C16H24N2O3 B14040898 Tert-butyl 8-(2-aminoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Tert-butyl 8-(2-aminoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B14040898
M. Wt: 292.37 g/mol
InChI Key: IQUQRQSCTMFDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 8-(2-aminoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a tert-butyl group, an aminoethoxy side chain, and a dihydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-(2-aminoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Introduction of the Aminoethoxy Side Chain: The aminoethoxy side chain can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the isoquinoline core is replaced by the aminoethoxy group.

    Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-(2-aminoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the isoquinoline core.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethoxy side chain, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Oxidized isoquinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted aminoethoxy derivatives.

Scientific Research Applications

Tert-butyl 8-(2-aminoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various biological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of isoquinoline derivatives with biological targets such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 8-(2-aminoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s isoquinoline core can bind to active sites of enzymes, potentially inhibiting their activity. The aminoethoxy side chain may enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 8-(2-hydroxyethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a hydroxyethoxy side chain instead of an aminoethoxy side chain.

    Tert-butyl 8-(2-methoxyethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a methoxyethoxy side chain.

Uniqueness

Tert-butyl 8-(2-aminoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the aminoethoxy side chain, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and solubility compared to similar compounds with different side chains.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl 8-(2-aminoethoxy)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-7-12-5-4-6-14(13(12)11-18)20-10-8-17/h4-6H,7-11,17H2,1-3H3

InChI Key

IQUQRQSCTMFDMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)OCCN

Origin of Product

United States

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